molecular formula C15H22N2O2 B13594787 tert-Butyl (2-(pyrrolidin-2-yl)phenyl)carbamate

tert-Butyl (2-(pyrrolidin-2-yl)phenyl)carbamate

Cat. No.: B13594787
M. Wt: 262.35 g/mol
InChI Key: MSAQMLAELQAHKG-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate is a chemical compound that features a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenyl derivative that contains a pyrrolidine substituent. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[2-(pyrrolidin-3-yl)phenyl]carbamate: Similar structure but with a different position of the pyrrolidine ring.

    Tert-butyl N-[2-(pyrrolidin-1-yl)phenyl]carbamate: Another isomer with the pyrrolidine ring attached at a different position.

Uniqueness

Tert-butyl N-[2-(pyrrolidin-2-yl)phenyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-(2-pyrrolidin-2-ylphenyl)carbamate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-13-8-5-4-7-11(13)12-9-6-10-16-12/h4-5,7-8,12,16H,6,9-10H2,1-3H3,(H,17,18)

InChI Key

MSAQMLAELQAHKG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1C2CCCN2

Origin of Product

United States

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